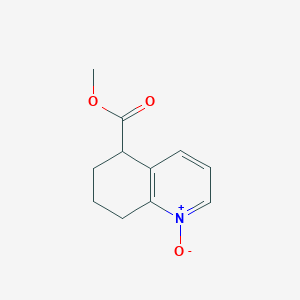
methyl 1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-5-carboxylate
Cat. No. B8502486
M. Wt: 207.23 g/mol
InChI Key: FBJXQUPZRLVOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09056859B2
Procedure details


Methyl 5,6,7,8-tetrahydroquinoline-5-carboxylate-1-oxide (2.05 g, 9.89 mmol) and t-butyl amine (5.22 ml, 49.5 mmol) were dissolved in benzotrifluoride (50 ml) and cooled with an ice bath. The p-toluenesulfonic anhydride (6.46 g, 19.79 mmol) was added portionwise keeping the reaction's internal temperature below 5° C. The reaction was monitored and after 10 mins. when the LC-MS showed M+1=263 and 207 (M-56) at 1.20 indicating formation of intermediate methyl 2-(tert-butylamino)-5,6,7,8-tetrahydroquinoline-5-carboxylate. Trifluoroacetic acid (10 ml) was then added to the reaction mixture and heated at 70° C. for 5 hrs. The reaction was cooled and evaporated to dryness. The residue was taken up with water and the pH was adjusted to pH ˜8 with 5N NaOH. The reaction was extraction with DCM 2×. The combined DCM layers were washed with brine and dried over Na2SO4, filtered and evaporated to dryness. The residue was chromatographed through a 80 g ISCO Redi-sep column and eluted with solvent system of 5%(10% NH4OH in MeOH)/DCM to yield methyl 2-amino-5,6,7,8-tetrahydroquinoline-5-carboxylate. 1H-NMR (600 MHz, CDCl3): δ ppm 7.27 (d, J=8.3 Hz, 1H), 6.35 (d, J=8.3 Hz, 1H), 4.40 (b, 2H), 3.73 (s, 3H), 3.70 (t, J=6.9 Hz, 1H), 2.68-2.82 (m, 2H) 2.12-2.17 (m, 1H), 1.93-2.12 (m, 2H), 1.81-1.86 (m, 1H); LC-MS: M+1=207;
Quantity
2.05 g
Type
reactant
Reaction Step One




Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[N+]1([O-])C2CCCC(C(OC)=O)C=2C=CC=1.C(N)(C)(C)C.C1(C)C=CC(S(OS(C2C=CC(C)=CC=2)(=O)=O)(=O)=O)=CC=1.C([NH:46][C:47]1[CH:56]=[CH:55][C:54]2[CH:53]([C:57]([O:59][CH3:60])=[O:58])[CH2:52][CH2:51][CH2:50][C:49]=2[N:48]=1)(C)(C)C.FC(F)(F)C(O)=O>C1(C(F)(F)F)C=CC=CC=1>[NH2:46][C:47]1[CH:56]=[CH:55][C:54]2[CH:53]([C:57]([O:59][CH3:60])=[O:58])[CH2:52][CH2:51][CH2:50][C:49]=2[N:48]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.05 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+]1(=CC=CC=2C(CCCC12)C(=O)OC)[O-]
|
|
Name
|
|
|
Quantity
|
5.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
6.46 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C1=CC=C(C=C1)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)NC1=NC=2CCCC(C2C=C1)C(=O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled with an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction's internal temperature below 5° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction with DCM 2×
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined DCM layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed through a 80 g ISCO Redi-sep column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with solvent system of 5%(10% NH4OH in MeOH)/DCM
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=2CCCC(C2C=C1)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
